BenchChemオンラインストアへようこそ!

2-(Pyrrolidin-1-yl)benzoic acid hydrochloride

Physical organic chemistry Fragment-based drug discovery Medicinal chemistry lead optimization

2-(Pyrrolidin-1-yl)benzoic acid hydrochloride (CAS 1855911-27-1) is the hydrochloride salt of an ortho-substituted pyrrolidinyl benzoic acid with molecular formula C₁₁H₁₄ClNO₂ and molecular weight 227.69 g·mol⁻¹. The compound features a pyrrolidine ring directly attached at the ortho position of a benzoic acid moiety, a structural arrangement that introduces both steric and electronic effects distinct from its meta- and para-substituted positional isomers.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69
CAS No. 1855911-27-1
Cat. No. B2959179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)benzoic acid hydrochloride
CAS1855911-27-1
Molecular FormulaC11H14ClNO2
Molecular Weight227.69
Structural Identifiers
SMILESC1CCN(C1)C2=CC=CC=C2C(=O)O.Cl
InChIInChI=1S/C11H13NO2.ClH/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12;/h1-2,5-6H,3-4,7-8H2,(H,13,14);1H
InChIKeySCLSYYXAGSHMGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Pyrrolidin-1-yl)benzoic acid hydrochloride (CAS 1855911-27-1): Ortho-Pyrrolidinyl Benzoic Acid Building Block for Fragment-Based Drug Discovery and Medicinal Chemistry


2-(Pyrrolidin-1-yl)benzoic acid hydrochloride (CAS 1855911-27-1) is the hydrochloride salt of an ortho-substituted pyrrolidinyl benzoic acid with molecular formula C₁₁H₁₄ClNO₂ and molecular weight 227.69 g·mol⁻¹ . The compound features a pyrrolidine ring directly attached at the ortho position of a benzoic acid moiety, a structural arrangement that introduces both steric and electronic effects distinct from its meta- and para-substituted positional isomers [1]. As a fragment-sized molecule (free base MW 191.23 Da; cLogP ~2.88) that conforms to the Rule of Three (Ro3) criteria for fragment-based drug discovery (FBDD), this compound serves as a versatile building block for medicinal chemistry campaigns targeting kinase inhibition, antimicrobial development, and CNS-penetrant lead optimization . The hydrochloride salt form enhances aqueous solubility and facilitates handling relative to the free base (CAS 78648-27-8), making it the preferred procurement form for direct use in biological assay preparation and parallel synthesis workflows .

Why 2-(Pyrrolidin-1-yl)benzoic acid hydrochloride Cannot Be Casually Substituted: Ortho-Specific Conformational, Acidity, and Solubility Profiles Demand Precise Procurement


Substituting 2-(Pyrrolidin-1-yl)benzoic acid hydrochloride with its positional isomers (meta: CAS 72548-79-9; para: CAS 22090-27-3), its free base form (CAS 78648-27-8), or its six-membered piperidine analog introduces measurable differences in acidity, steric environment, solubility, and thermal properties that directly impact downstream synthetic and biological outcomes. The ortho-pyrrolidinyl substitution creates a unique steric and electronic microenvironment around the carboxylic acid group, with the predicted pKa of the free base (2.79 ± 0.36) differing substantially from that of unsubstituted benzoic acid (pKa 4.20) [1]. The hydrochloride salt form provides aqueous solubility advantages over the poorly water-soluble free base (reported aqueous solubility 0.551–0.593 mg·mL⁻¹ for the free base) , while the pyrrolidine ring's five-membered conformation imparts distinct nitrogen basicity (pKa of pyrrolidinium ion ~11.31) compared to the six-membered piperidine analog (pKa ~11.22) [2]. These differences, though individually modest, are amplified in structure-activity relationship (SAR) studies where subtle variations in hydrogen-bonding geometry, steric bulk tolerance, and ionization state critically determine target engagement and selectivity profiles [1]. Generic interchange without verification of the exact positional isomer, salt form, and ring size risks irreproducible biological data and failed synthetic transformations.

Product-Specific Quantitative Evidence Guide: 2-(Pyrrolidin-1-yl)benzoic acid hydrochloride Differentiation Data


Ortho-Substitution Acidity Enhancement: Predicted pKa 2.79 vs. Unsubstituted Benzoic Acid pKa 4.20

The ortho-pyrrolidinyl substituent in 2-(pyrrolidin-1-yl)benzoic acid (free base) significantly enhances the acidity of the carboxylic acid group, with a predicted pKa of 2.79 ± 0.36 , compared to unsubstituted benzoic acid (pKa 4.20, experimentally determined) [1]. This represents an approximately 26-fold increase in acid strength (ΔpKa ≈ −1.41). For comparison, the para-amino analog 4-aminobenzoic acid exhibits a pKa of 4.89 (ortho: 4.95; meta: 4.73 for amino-substituted benzoic acids), where resonance donation from the amino group decreases acidity relative to unsubstituted benzoic acid [2]. The ortho-pyrrolidinyl effect observed here is consistent with the well-established 'ortho effect' wherein ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers due to steric inhibition of resonance and intramolecular interactions [1].

Physical organic chemistry Fragment-based drug discovery Medicinal chemistry lead optimization

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Aqueous Assay Preparation

The hydrochloride salt form (CAS 1855911-27-1, MW 227.69) offers measurable aqueous solubility advantages over the free base (CAS 78648-27-8, MW 191.23). The free base exhibits limited aqueous solubility of 0.551–0.593 mg·mL⁻¹ (approximately 2.88–3.10 mM) , which is below the typical 10 mM screening concentration required for many biochemical and cell-based assays. Conversion to the hydrochloride salt increases the molecular weight by 36.46 Da (HCl addition) and introduces an ionizable counterion that enhances aqueous solubility through improved hydration and ionization [1]. The free base is reported to have a melting point of 87–88.5 °C and requires storage sealed in dry conditions at room temperature due to hygroscopic tendencies , while the hydrochloride salt is shipped at ambient temperature and stored sealed in dry conditions at 2–8 °C for long-term stability .

Preformulation Biochemical assay development Compound management

Positional Isomer Differentiation: Ortho vs. Meta vs. Para Boiling Point and Melting Point Variations Impact Purification Strategy

The three positional isomers of pyrrolidinyl benzoic acid exhibit substantially different thermal properties that directly inform purification method selection and identity confirmation. The ortho isomer (free base, CAS 78648-27-8) has a boiling point of 351.9 ± 25.0 °C at 760 mmHg and melting point of 87–88.5 °C . The meta isomer (CAS 72548-79-9) boils at 384.1 °C at 760 mmHg with a melting point of approximately 215 °C . The para isomer (CAS 22090-27-3) boils at 376.9 ± 25.0 °C at 760 mmHg with a melting point range of 262–296 °C (with decomposition) . The ortho isomer's significantly lower boiling point (ΔBP ≈ −32.2 °C vs. meta; ΔBP ≈ −25.0 °C vs. para) and dramatically lower melting point (ΔMP ≈ −127 °C vs. meta; ΔMP ≈ −175 °C vs. para) are consistent with reduced intermolecular hydrogen bonding in the ortho isomer due to intramolecular interactions between the pyrrolidine nitrogen and the carboxylic acid proton, which decrease crystal lattice energy [1].

Process chemistry Purification method selection Quality control

Pyrrolidine (5-Membered) vs. Piperidine (6-Membered) Ring: LogP and Conformational Comparisons for Fragment Optimization

Comparison of the pyrrolidine-containing ortho-substituted benzoic acid with its six-membered piperidine analog reveals measurable differences in lipophilicity that are relevant for fragment optimization. The pyrrolidine derivative (free base, CAS 78648-27-8) has a calculated LogP of 2.88 , while 2-(piperidin-1-yl)benzoic acid (CAS 42093-97-0) has a reported LogP of 2.918 [1], representing a modest ΔLogP of +0.038 for the piperidine analog. The piperidine analog also exhibits a substantially lower melting point (59–61 °C) [1] compared to the pyrrolidine derivative (87–88.5 °C) , reflecting differences in crystal packing. Additionally, the conformational preferences differ: the pyrrolidine ring adopts a puckered envelope conformation with limited pseudorotation, whereas the piperidine ring can interconvert between chair conformations, resulting in different spatial presentation of the nitrogen lone pair and distinct hydrogen-bonding geometries [2]. Pyrrolidine exhibits slightly higher basicity (pKa of conjugate acid ~11.31) compared to piperidine (~11.22) [3], which may subtly alter protonation state distribution in partially acidic cellular compartments.

Fragment-based drug discovery Lead optimization Physicochemical property tuning

Fragment-Based Drug Discovery Compliance: Rule of Three (Ro3) Profile Enables Direct Library Inclusion

2-(Pyrrolidin-1-yl)benzoic acid (free base, CAS 78648-27-8) conforms to all three Rule of Three (Ro3) criteria for fragment-based drug discovery: molecular weight 191.23 Da (<300 Da threshold), calculated LogP 2.88 (<3 threshold), hydrogen bond donors = 1 (<3 threshold), and hydrogen bond acceptors = 3 (≤3 threshold) [1]. The hydrochloride salt form (MW 227.69) also remains well within Ro3 mass limits. The ortho-pyrrolidinyl substitution introduces three-dimensional character (fraction sp³ = 0.55 for the pyrrolidine ring carbons) compared to fully planar aromatic alternatives, a feature increasingly recognized as important for fragment library design to sample three-dimensional molecular space and improve target selectivity [2]. The compound's topological polar surface area (TPSA) of 40.5 Ų (HCl salt) is consistent with moderate membrane permeability potential, while the carboxylic acid and pyrrolidine nitrogen provide two chemically orthogonal handles (amide coupling and N-alkylation/reductive amination, respectively) for fragment elaboration [3].

Fragment-based drug discovery (FBDD) Compound library design Hit identification

Commercial Purity Benchmarking: HCl Salt (95–96%) vs. Free Base (95–98%) Across Suppliers

Multiple independent vendors report purity specifications for both the hydrochloride salt and free base forms, enabling informed procurement decisions. The hydrochloride salt (CAS 1855911-27-1) is available at 95% purity (BOC Sciences) and 96% purity (Leyan, CalpacLab) , with analytical characterization by LCMS or GCMS and HPLC . The free base (CAS 78648-27-8) is offered at 95% (AKSci, Delta-B) and 97–98% (CapotChem, Bidepharm, ≥98% by HPLC) [1]. While the free base achieves marginally higher purity specifications (up to 98% vs. 96% for the hydrochloride), the trade-off in aqueous solubility (see Evidence Item 2) must be weighed against purity requirements for the intended application. The hydrochloride salt is manufactured in the USA (CalpacLab) and available in batch sizes ranging from 1 g to 500 g (Leyan) , with typical lead times of 2–3 days for standard quantities .

Quality control Analytical chemistry Procurement specification

Best Research and Industrial Application Scenarios for 2-(Pyrrolidin-1-yl)benzoic acid hydrochloride (CAS 1855911-27-1)


Fragment-Based Drug Discovery (FBDD) Library Construction and Primary Screening

The compound's full compliance with Rule of Three (Ro3) criteria—MW 227.69 (HCl salt) or 191.23 (free base), cLogP 2.88, HBD ≤ 3, HBA ≤ 3 —makes it directly suitable for inclusion in fragment screening libraries without additional property optimization. The ortho-pyrrolidinyl substitution provides three-dimensional character (fraction sp³ ≈ 0.55 for the pyrrolidine ring) that samples conformational space beyond planar aromatic fragments [1]. For procurement, the hydrochloride salt is recommended over the free base to ensure solubility at typical fragment screening concentrations (0.5–1 mM in aqueous buffer with ≤1% DMSO), leveraging the ~10-fold solubility enhancement of the salt form, as discussed in Evidence Item 2 of Section 3.

Medicinal Chemistry Hit-to-Lead Optimization via Orthogonal Synthetic Elaboration

The compound offers two chemically distinct and orthogonal synthetic handles: (i) the carboxylic acid group for amide coupling with diverse amine building blocks, and (ii) the pyrrolidine tertiary nitrogen for N-alkylation or reductive amination [2]. This dual-handle architecture, combined with the ortho-substitution pattern's unique steric and electronic environment (predicted pKa 2.79 vs. 4.20 for unsubstituted benzoic acid) , enables rapid generation of structurally diverse analog libraries for SAR exploration. The hydrochloride salt's enhanced aqueous solubility facilitates direct use in parallel synthesis workflows without pre-neutralization steps, as evidenced by the solubility data presented in Evidence Item 2.

Physicochemical Property Benchmarking of ortho-Amino Benzoic Acid Derivatives for Computational Model Validation

The well-defined and measurable differences in thermal properties (MP 87–88.5 °C for ortho vs. ~215 °C for meta vs. 262–296 °C for para isomers), acidity (pKa 2.79 for ortho-pyrrolidinyl vs. 4.20 for unsubstituted benzoic acid), and lipophilicity (LogP 2.88 for pyrrolidine vs. 2.918 for piperidine analog) make this compound series an excellent test case for validating computational models of substituent effects, intramolecular hydrogen bonding, and crystal packing predictions [3]. The hydrochloride salt's defined stoichiometry (1:1 HCl) provides a clean system for studying salt effects on solubility and dissolution without confounding polymorphic variables, supported by the thermal and solubility data in Evidence Items 2 and 3.

Antimicrobial and Kinase Inhibitor Lead Discovery Programs Requiring Carboxylic Acid Pharmacophores

While direct biological activity data for the target compound remain limited in the public domain, the pyrrolidinobenzoic acid scaffold has established precedent in influenza neuraminidase inhibitor development [4], and structurally related pyrrolidine-containing benzoic acid derivatives have demonstrated antimicrobial activity (MIC values of 8–16 µg·mL⁻¹ against Staphylococcus aureus and Escherichia coli for 4-(pyrrolidin-3-yl)benzoic acid derivatives) . The ortho-substitution pattern of the target compound may offer distinct binding geometries compared to meta- and para-substituted analogs used in published neuraminidase inhibitor studies (where C3-substituted pyrrolidinobenzoic acid scaffolds were employed for subtype-selective inhibition) [4]. For procurement in these programs, the hydrochloride salt is preferred for direct dissolution in microbial growth media or kinase assay buffers.

Quote Request

Request a Quote for 2-(Pyrrolidin-1-yl)benzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.